
5-Methyl-2-m-tolylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-m-tolylpyridine: is an organic compound with the molecular formula C13H13N . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-m-tolylpyridine can be achieved through several methods. One common method involves the reaction of 2-methyl-5-bromopyridine with m-tolylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-m-tolylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-2-m-tolylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, pyridine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. This compound may be investigated for its interactions with biological targets such as enzymes and receptors .
Medicine: Pyridine derivatives, including this compound, are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of 5-Methyl-2-m-tolylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
2-Methyl-5-ethylpyridine: Another pyridine derivative with similar structural features but different functional groups.
5-Methyl-2-picoline: A closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 5-Methyl-2-m-tolylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
5-methyl-2-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14-13/h3-9H,1-2H3 |
Clé InChI |
NRXJKYDBVSETBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)

![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
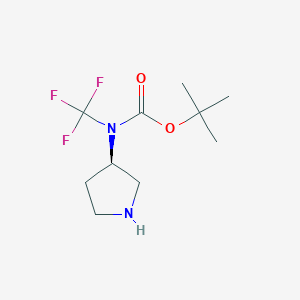


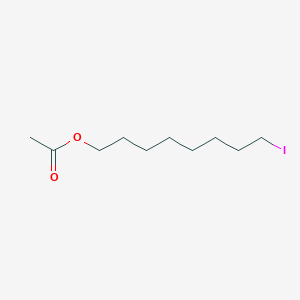


![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
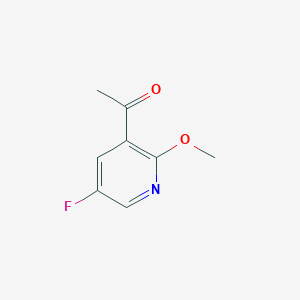
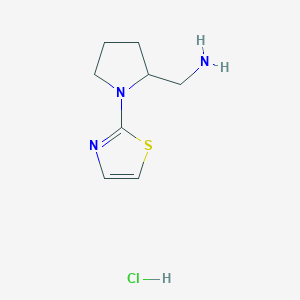
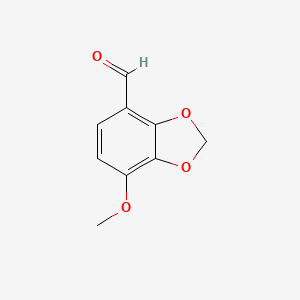
![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
